An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid
Executive Summary
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is a conformationally constrained analog of the amino acid phenylalanine, making it a valuable scaffold in medicinal chemistry and drug development.[1] Its rigid structure allows for the design of peptides and small molecules with defined tertiary structures, which is crucial for optimizing interactions with biological targets.[2] Accurate and unambiguous structural confirmation is paramount for its use in research and development. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. As a senior application scientist, this paper synthesizes fundamental principles with practical, field-proven insights to deliver a self-validating protocol for researchers and drug development professionals.
Introduction: The Significance of a Constrained Scaffold
The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent core structure in a vast number of synthetic pharmaceuticals and natural products, exhibiting a wide range of biological activities, including antiviral, antiarrhythmic, and antimalarial properties.[3] By incorporating a carboxylic acid at the 2-position, the molecule becomes a chiral, cyclic amino acid. This structural constraint is of great interest in peptidomimetics, where replacing a flexible amino acid like phenylalanine with a rigid analog can lock a peptide into a bioactive conformation, enhancing its potency, selectivity, and metabolic stability.
Given its potential role in drug design, rigorous structural elucidation is not merely an academic exercise; it is a critical component of quality control and regulatory compliance. Each spectroscopic technique provides a unique piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry determines the molecular weight and provides clues to the molecule's connectivity through fragmentation analysis. This integrated approach ensures the identity, purity, and structural integrity of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid.
Molecular Structure and Spectroscopic Overview
The structure of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid contains several key features that give rise to distinct spectroscopic signals:
-
Aromatic Ring: A benzene ring fused to the heterocyclic portion.
-
Saturated Heterocycle: The tetrahydro- portion of the quinoline ring system.
-
Secondary Amine: The nitrogen atom (N-H) at position 1.
-
Carboxylic Acid: The -COOH group at position 2.
-
Chiral Center: The carbon at position 2 (C2) is asymmetric.
Caption: Molecular structure of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
-
Sample Preparation: Dissolve ~5-10 mg of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as it can exchange protons with the carboxylic acid and amine groups, which can be confirmed by adding a drop of D₂O.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.[4]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The expected signals are summarized below.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| COOH | 12.0 - 13.0 | Broad Singlet | 1H | Signal is exchangeable with D₂O and its position is concentration-dependent. |
| Aromatic (H5-H8) | 6.5 - 7.2 | Multiplets | 4H | Protons on the benzene ring. Their exact shifts and splitting depend on the electronic environment. Based on the parent compound, they appear in this region.[5] |
| NH | 3.8 - 4.5 | Broad Singlet | 1H | Signal is exchangeable with D₂O. Position can vary. |
| H2 | 3.9 - 4.2 | Doublet of Doublets (dd) | 1H | This proton is alpha to both the nitrogen and the electron-withdrawing carboxylic acid group, shifting it downfield. |
| H4 (axial & eq.) | 2.7 - 3.0 | Multiplet | 2H | Protons on the carbon adjacent to the aromatic ring. |
| H3 (axial & eq.) | 1.9 - 2.4 | Multiplet | 2H | Protons on the carbon between C2 and C4. |
The ¹³C NMR spectrum reveals all unique carbon environments within the molecule.
| Carbon(s) | Predicted δ (ppm) | Notes |
| C=O (Carboxylic) | 170 - 175 | The carbonyl carbon is significantly deshielded and appears far downfield. |
| C4a, C8a (Aromatic) | 145, 122 | Quaternary carbons of the fused aromatic ring. Values are estimated based on the parent tetrahydroquinoline.[6][7] |
| C5, C6, C7, C8 (Aromatic) | 114 - 129 | Aromatic CH carbons. Four distinct signals are expected. |
| C2 | 55 - 60 | Chiral carbon attached to both nitrogen and the carboxyl group. Its chemical shift is influenced by both heteroatoms. |
| C4 | 40 - 45 | Carbon adjacent to the aromatic ring. |
| C3 | 25 - 30 | Aliphatic carbon in the saturated ring. |
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The resulting spectrum is a plot of transmittance versus wavenumber (cm⁻¹).
The IR spectrum of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid is dominated by signals from its carboxylic acid and secondary amine groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very broad, strong band, often overlapping with C-H stretches. This is a hallmark of a hydrogen-bonded carboxylic acid.[8][9] |
| Secondary Amine | N-H Stretch | 3300 - 3500 | Moderate, sharp peak. Distinct from the broad O-H band.[8] |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium to strong peaks, often appearing as "shoulders" on the broad O-H band. |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weaker, sharp peaks. |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Very strong, sharp peak. Its position confirms the presence of a saturated carboxylic acid.[10] |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Multiple medium to strong peaks. |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong peak. |
| Amine | C-N Stretch | 1020 - 1250 | Medium peak. |
Caption: General workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The molecular formula of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid is C₁₀H₁₁NO₂ and its monoisotopic mass is 177.0790 g/mol .
-
Tandem MS (MS/MS): To study fragmentation, isolate the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of 178.0863. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at an m/z of 176.0717.
-
Fragmentation Analysis: The fragmentation of cyclic amino acid structures can be complex.[11][12] For 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, key fragmentation pathways involve the loss of small, stable neutral molecules from the parent ion. Database entries for this compound show major fragments at m/z 132, 130, and 104.[13]
A plausible fragmentation pathway for the [M+H]⁺ ion (m/z 178) is:
-
Loss of Formic Acid (HCOOH, 46 Da): A common fragmentation for carboxylic acids, leading to an ion at m/z 132 . This corresponds to the protonated 1,2,3,4-tetrahydroquinoline imine.
-
Loss of Carbon Dioxide (CO₂, 44 Da): Decarboxylation is another primary fragmentation pathway, which after rearrangement could lead to an ion at m/z 134 .
-
Subsequent Fragmentation: The ion at m/z 132 can lose H₂ to form a more stable, fully aromatic quinolinium-type ion at m/z 130 . Further fragmentation of the ring system can lead to the fragment at m/z 104 .
Caption: Plausible MS/MS fragmentation pathway for [M+H]⁺.
Integrated Spectroscopic Analysis and Conclusion
While each spectroscopic technique provides valuable data, their true power lies in their combined application.
-
MS confirms the molecular weight (177.0790 g/mol ).
-
IR confirms the presence of the key functional groups: carboxylic acid (broad O-H, strong C=O) and a secondary amine (N-H).
-
NMR provides the complete structural map, showing the connectivity of the 4 aromatic protons and the 6 aliphatic protons in the saturated ring, and confirms the presence of 10 unique carbons.
Together, these three techniques provide an unambiguous and definitive characterization of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. This rigorous analytical workflow is essential for any researcher or drug development professional to ensure the quality, purity, and structural integrity of this important molecular scaffold, thereby upholding the highest standards of scientific integrity.
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